帕珠氟沙星
描述
Pazufloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-negative bacteria. Pazufloxacin is marketed under brand names such as Pasil and Pazucross in Japan .
科学研究应用
Pazufloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of quinolone synthesis and reactivity.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, key enzymes involved in DNA replication.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections, including those caused by multidrug-resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
作用机制
Target of Action
Pazufloxacin, a member of the fluoroquinolone class of antibiotics, primarily targets bacterial DNA synthesis . It inhibits two key enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria .
Mode of Action
Pazufloxacin’s mode of action is consistent with other fluoroquinolones. It binds to DNA gyrase and topoisomerase IV, inducing the formation of double-strand breaks in the bacterial DNA . This leads to the inhibition of bacterial cell division, ultimately causing cell death .
Biochemical Pathways
This disruption leads to the formation of double-strand breaks in the bacterial DNA, inhibiting cell division and leading to cell death .
Pharmacokinetics
Pazufloxacin is primarily administered intravenously . After administration, it is rapidly absorbed and distributed throughout the body . The maximum plasma concentration (Cmax) ranges from 1.9 to 5.8 μg/mL, and the time to reach Cmax and the half-life of Pazufloxacin range from 2 to 6 hours and from 1.5 to 8.5 hours, respectively . Approximately 70% of the unchanged Pazufloxacin is excreted into the urine within the first 24 hours . The clearance ratio is larger than unity, indicating that Pazufloxacin is excreted into the urine via tubular secretion .
Result of Action
The result of Pazufloxacin’s action is the inhibition of bacterial cell division, leading to cell death . This is achieved through the induction of double-strand breaks in the bacterial DNA . Pazufloxacin has shown in vitro activity against various bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella, Enterobacter, Hafnia, Citrobacter, Proteus, and Providencia .
Action Environment
The action of Pazufloxacin can be influenced by various environmental factors. For instance, the pharmacokinetics of Pazufloxacin can be affected by the patient’s renal function . In elderly patients with markedly decreased renal function, a dosage adjustment of Pazufloxacin may be required . Furthermore, the efficacy of Pazufloxacin can be influenced by the presence of other drugs, as it can interact with various other medications .
生化分析
Biochemical Properties
Pazufloxacin interacts with bacterial enzymes DNA gyrase and topoisomerase IV . These interactions inhibit the supercoiled structure of bacterial DNA, leading to the bactericidal activity of pazufloxacin . The metabolism of certain drugs, such as Acetaminophen, can be decreased when combined with Pazufloxacin .
Cellular Effects
Pazufloxacin has been shown to influence the immunolocalization of ABCG-2 transporter protein in rabbit retinas . ABCG-2 is a transporter protein implicated for multi-drug efflux from tissues . The intensity of ABCG-2 immunolocalization was observed to increase when pazufloxacin was administered .
Molecular Mechanism
The molecular mechanism of pazufloxacin involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . This inhibition disrupts the supercoiled structure of bacterial DNA, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
Pazufloxacin has been found to be stable in both plasma and urine, with no significant degradation under four different conditions . This stability suggests that pazufloxacin maintains its effectiveness over time in laboratory settings .
Dosage Effects in Animal Models
This suggests that the effects of pazufloxacin may vary with different dosages in animal models .
Metabolic Pathways
Pazufloxacin is known to interact with certain drugs, affecting their metabolism . For example, the metabolism of Acetaminophen can be decreased when combined with Pazufloxacin .
Transport and Distribution
Pazufloxacin influences the immunolocalization of the ABCG-2 transporter protein . This suggests that pazufloxacin may be transported and distributed within cells and tissues via interactions with transporter proteins like ABCG-2 .
Subcellular Localization
Given its interactions with the ABCG-2 transporter protein , it is plausible that pazufloxacin may be localized to specific subcellular compartments where ABCG-2 is present.
准备方法
Synthetic Routes and Reaction Conditions
Pazufloxacin is synthesized through a multi-step chemical processThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of pazufloxacin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the intermediate and final products. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反应分析
Types of Reactions
Pazufloxacin undergoes various chemical reactions, including:
Oxidation: Pazufloxacin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the quinolone core or other functional groups.
Substitution: Substitution reactions can occur at specific positions on the quinolone ring, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of pazufloxacin, which may have different pharmacological properties and activities .
相似化合物的比较
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
Comparison
Compared to other fluoroquinolones, pazufloxacin has a broad spectrum of activity, low toxicity, high efficiency, and low sensitivity to light. It does not readily generate cross-resistance and has a lower incidence of side effects. These properties make pazufloxacin a unique and valuable antibiotic in the treatment of bacterial infections .
属性
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGMUUZPGZWTRP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046697 | |
Record name | Pazufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127045-41-4 | |
Record name | Pazufloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazufloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazufloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11774 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pazufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pazufloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pazufloxacin?
A: Pazufloxacin is a potent DNA gyrase inhibitor. [] It targets DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. By inhibiting DNA gyrase, Pazufloxacin disrupts bacterial DNA synthesis, ultimately leading to bacterial cell death.
Q2: How effective is Pazufloxacin against Pseudomonas aeruginosa infections?
A: Research suggests that Pazufloxacin exhibits concentration-dependent activity against Pseudomonas aeruginosa infections. [] Studies using an in vivo infection model in mice revealed a strong correlation between therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) indices like fAUC24/MIC (ratio of the area under the free concentration-time curve at 24 h to the minimum inhibitory concentration) and fCmax/MIC (maximum free concentration to MIC).
Q3: What is the molecular formula and weight of Pazufloxacin?
A3: While several studies mention Pazufloxacin mesylate, the molecular formula and weight of Pazufloxacin itself are not explicitly stated in the provided research papers.
Q4: How stable is Pazufloxacin mesylate in different intravenous solutions?
A: Pazufloxacin Mesylate for Injection shows good stability in both fructose injection and 5% glucose and sodium chloride injection. [] Minimal changes in appearance, pH, and Pazufloxacin content are observed even after 12 hours of mixing.
Q5: What role does Xylitol play in Pazufloxacin mesilate xylitol injection?
A: The inclusion of Xylitol in Pazufloxacin mesilate xylitol injection is designed to enhance the stability of the formulation. [] Studies show that this combination effectively keeps isomers and related substances of Pazufloxacin mesilate within acceptable limits even under challenging conditions like exposure to light and high temperatures.
Q6: What are the key pharmacokinetic parameters of Pazufloxacin mesylate in humans?
A6: Studies in healthy volunteers revealed the following pharmacokinetic parameters for Pazufloxacin mesylate:
- Cmax: Ranges from 6.1 to 20.5 µg/mL after single oral doses of 200-800 mg. []
- AUC0-∞: Ranges from 13.7 to 71.3 mg·h/L after single oral doses of 200-800 mg. []
- Tmax: Ranges from 0.6 to 0.9 h after single oral doses of 200-800 mg. []
- t1/2: Approximately 1.8 to 1.9 h after single oral doses. []
Q7: How does the pharmacokinetics of Pazufloxacin mesylate differ between single and multiple doses?
A: Research suggests that Pazufloxacin mesylate does not accumulate in the body following multiple doses. [, ] Pharmacokinetic parameters like Cmax, AUC, and t1/2 remain relatively consistent between single and multiple doses, indicating minimal accumulation.
Q8: Does Pazufloxacin mesylate interact with other medications?
A: Research demonstrates that Pazufloxacin mesylate can affect the pharmacokinetics of other drugs. For instance, it can decrease the elimination of Doxofylline, requiring careful monitoring of Doxofylline levels when co-administered. [, ]
Q9: How effective is Pazufloxacin against gonococcal urethritis?
A: While Pazufloxacin initially showed promise against Neisseria gonorrhoeae, its efficacy is hampered by the emergence of resistant strains. [] The Ser-91-to-Phe mutation in the gyrA gene, commonly found in resistant strains, significantly reduces Pazufloxacin's effectiveness.
Q10: What are the common resistance mechanisms to Pazufloxacin?
A: Resistance to Pazufloxacin primarily arises from mutations in the gyrA gene, encoding DNA gyrase. [] Specifically, the Ser-91-to-Phe mutation is frequently associated with resistance and reduced clinical efficacy, particularly against Neisseria gonorrhoeae.
Q11: What is the in vitro activity of Pazufloxacin against Legionella species?
A: Pazufloxacin displays potent in vitro activity against various Legionella species, surpassing the efficacy of macrolides and azithromycin. [] Notably, Pazufloxacin, along with tosufloxacin and other quinolones, effectively inhibits both extracellular and intracellular growth of Legionella pneumophila.
Q12: Are there any long-term safety concerns associated with Pazufloxacin use?
A12: The provided research papers primarily focus on short-term studies. Further research is needed to fully understand the long-term safety profile of Pazufloxacin.
Q13: What analytical techniques are commonly used to determine Pazufloxacin concentrations?
A: High-performance liquid chromatography (HPLC) is the primary method employed for Pazufloxacin analysis. [, , , , , , ] This technique offers high sensitivity and selectivity, enabling accurate quantification of Pazufloxacin in various biological matrices like plasma, urine, and saliva.
Q14: How is the quality of Pazufloxacin mesylate injection controlled?
A: Quality control of Pazufloxacin mesylate injection involves monitoring the levels of Pazufloxacin mesylate and its impurity, pazufloxacin mesylate dextroisomer. [] High-performance liquid chromatography (HPLC) is employed to ensure the levels of both the active compound and the impurity fall within acceptable limits.
Q15: How does Pazufloxacin interact with bovine serum albumin (BSA)?
A: Fluorescence spectroscopy studies demonstrate that Pazufloxacin mesylate strongly binds to bovine serum albumin (BSA). [] This interaction is primarily driven by electrostatic forces, with a binding constant in the range of 10^4 L·mol-1. The binding of Pazufloxacin mesylate can alter the conformation of BSA, potentially influencing its function.
Q16: Can Pazufloxacin be used to treat polymicrobial infections?
A: Animal studies suggest that Pazufloxacin holds promise for treating polymicrobial infections, including those involving both aerobic and anaerobic bacteria. [] In a rat model of uterine endometritis, Pazufloxacin effectively reduced bacterial load, showing potential for addressing complex infections.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。